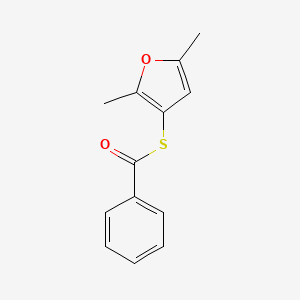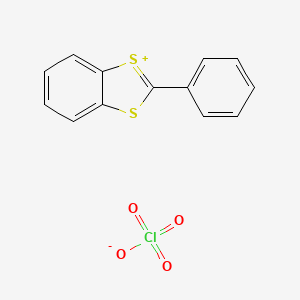
2-Phenyl-1,3-benzodithiol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-benzodithiol-1-ium perchlorate is a chemical compound with the molecular formula C₁₃H₉S₂ClO₄ It is known for its unique structure, which includes a benzodithiolium core with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-benzodithiol-1-ium perchlorate typically involves the reaction of 2-phenyl-1,3-benzodithiol with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Phenyl-1,3-benzodithiol+Perchloric acid→2-Phenyl-1,3-benzodithiol-1-ium perchlorate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for potential scale-up processes. The reaction conditions, such as temperature, solvent, and concentration, would need to be optimized for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-benzodithiol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl group or other substituents on the benzodithiolium core can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
2-Phenyl-1,3-benzodithiol-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-benzodithiol-1-ium perchlorate involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various complexes and intermediates, which can then undergo further reactions. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-benzoxathiol-1-ium perchlorate
- 1,3-Benzodithiol-1-ium, 2-phenyl-, perchlorate
Uniqueness
2-Phenyl-1,3-benzodithiol-1-ium perchlorate is unique due to its specific arrangement of sulfur atoms and the presence of a phenyl group. This structure imparts distinct chemical properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
53755-88-7 |
|---|---|
Molecular Formula |
C13H9ClO4S2 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-phenyl-1,3-benzodithiol-3-ium;perchlorate |
InChI |
InChI=1S/C13H9S2.ClHO4/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;2-1(3,4)5/h1-9H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YQRWMWOWRFOPKN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=[S+]C3=CC=CC=C3S2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


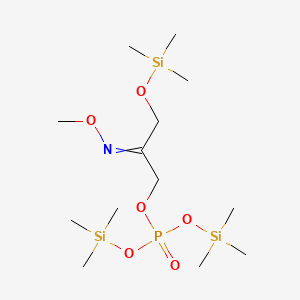
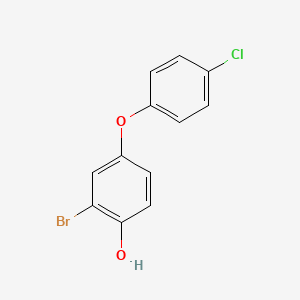
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

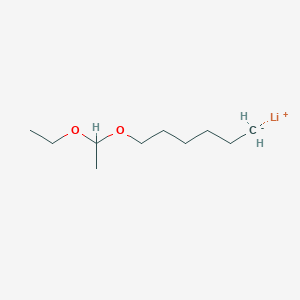
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)

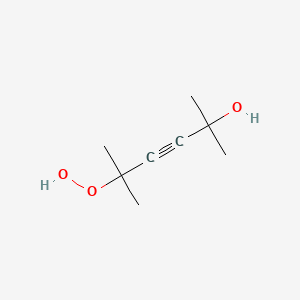

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
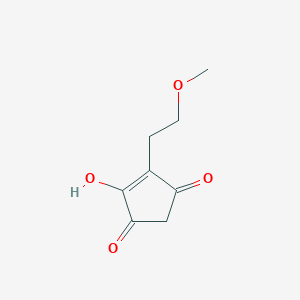
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
